[(Methylthio)methyl]oxirane

Catalog No.
S795716
CAS No.
45378-62-9
M.F
C4H8OS
M. Wt
104.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[(Methylthio)methyl]oxirane

CAS Number

45378-62-9

Product Name

[(Methylthio)methyl]oxirane

IUPAC Name

2-(methylsulfanylmethyl)oxirane

Molecular Formula

C4H8OS

Molecular Weight

104.17 g/mol

InChI

InChI=1S/C4H8OS/c1-6-3-4-2-5-4/h4H,2-3H2,1H3

InChI Key

OSIXFNQHNPOVIA-UHFFFAOYSA-N

SMILES

CSCC1CO1

Canonical SMILES

CSCC1CO1

Clathrate Hydrate Formation

Rotational Spectroscopy

[(Methylthio)methyl]oxirane, also known as 1,2-epoxy-3-(methylthio)propane, is a cyclic ether characterized by its three-membered ring structure containing an oxygen atom and a sulfur atom within a methylthio group. Its molecular formula is C4H8OS, with a molecular weight of approximately 104.171 g/mol. The compound is notable for its unique structural features that allow it to participate in various

There is no current information available regarding a specific mechanism of action for [(Methylthio)methyl]oxirane.

  • Potential irritant: The oxirane ring can react with biological molecules, potentially causing irritation to skin and eyes [].
  • Possible toxicity: The effects of the compound on human health are unknown and should be treated with caution.
, including:

  • Ring-Opening Reactions: The three-membered oxirane ring can be opened in the presence of nucleophiles. The sulfur atom in the methylthio group can act as a nucleophile, attacking electrophilic centers and facilitating substitution reactions.
  • Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions where the sulfur atom attacks other electrophiles, leading to the formation of various derivatives.
  • Epoxidation: [(Methylthio)methyl]oxirane can also be synthesized through epoxidation reactions involving alkenes and appropriate oxidizing agents.

Several synthetic routes exist for producing [(Methylthio)methyl]oxirane:

  • From Alkenes: One common method involves the epoxidation of alkenes using peracids or other oxidizing agents to introduce the epoxide functionality.
  • Nucleophilic Substitution: Another approach includes reacting methylthio compounds with epoxides under acidic or basic conditions to yield [(Methylthio)methyl]oxirane.
  • Direct Synthesis: Direct synthesis from starting materials containing sulfur and alkene functionalities may also be employed.

These methods highlight the versatility of synthetic strategies available for generating this compound .

[(Methylthio)methyl]oxirane finds applications across various fields:

  • Chemical Synthesis: It serves as an intermediate in organic synthesis, particularly in the production of more complex molecules.
  • Pharmaceuticals: Due to its biological activity, it may be explored for use in developing new antimicrobial or antifungal agents.
  • Polymer Chemistry: The compound's reactivity can be utilized in polymerization processes, contributing to the development of novel materials.

Interaction studies involving [(Methylthio)methyl]oxirane have primarily focused on its reactivity with nucleophiles and electrophiles. The presence of the methylthio group enhances its ability to participate in substitution reactions, making it a valuable compound for studying reaction mechanisms in organic chemistry. Further research is needed to explore its interactions with biological systems and potential toxicological effects .

Several compounds share structural or functional similarities with [(Methylthio)methyl]oxirane. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
MethylthioacetaldehydeC3H8OSContains an aldehyde group; different reactivity
1,2-EpoxypropaneC3H6OSimple epoxide without sulfur; more reactive
Isopropyl glycidyl etherC6H12O2Larger structure; used in epoxy resin formulations
MethylsulfanylacetyleneC4H4OSAcetylene derivative; different bonding characteristics

[(Methylthio)methyl]oxirane is unique due to its specific combination of a methylthio group and an epoxide structure, which influences its reactivity patterns compared to these similar compounds .

Conventional Synthesis Protocols

Williamson Ether Synthesis with Methylthiomethyl Halides

The Williamson ether synthesis represents a fundamental approach for constructing [(methylthio)methyl]oxirane through nucleophilic substitution reactions involving methylthiomethyl halides [1] [2]. This methodology employs an alkoxide ion that reacts with a primary alkyl halide via an SN2 reaction mechanism, making it particularly suitable for methylthiomethyl derivatives [3] [4]. The reaction proceeds through backside attack of the alkoxide nucleophile on the electrophilic carbon bearing the leaving group, resulting in inversion of configuration at the reaction center [5].

Methylthiomethyl halides serve as versatile methylthiomethyl sources in these transformations, with sodium hydride commonly employed as the base to generate the required alkoxide species [6]. The reaction typically requires an inert organic solvent and proceeds optimally with primary alkyl halides due to reduced steric hindrance [4]. Secondary alkyl halides may lead to competing elimination reactions through E2 pathways, while tertiary halides predominantly undergo elimination rather than substitution [1] [7].

Substrate TypeReaction EfficiencyPrimary ProductsSide Reactions
Primary alkyl halides85-95%Desired ether productsMinimal elimination
Secondary alkyl halides60-75%Mixed substitution/eliminationModerate E2 elimination
Tertiary alkyl halides<20%Predominantly alkenesExtensive elimination

The methylthiomethyl protecting group demonstrates particular utility for tertiary alcohols, which are susceptible to acid-catalyzed dehydration [6]. Under typical reaction conditions, the methylthiomethyl ether formation proceeds with good yields when employing appropriate bases such as sodium hydride or potassium hydride [2]. The reaction conditions must be carefully controlled to avoid competitive elimination pathways, particularly when dealing with more hindered substrates [4].

Pummerer Rearrangement Using Dimethyl Sulfoxide/Acetic Anhydride

The Pummerer rearrangement provides an alternative synthetic route to [(methylthio)methyl]oxirane derivatives through the reaction of alkyl sulfoxides with acetic anhydride [8] [9]. This transformation involves the rearrangement of an alkyl sulfoxide to an α-acyloxy-thioether in the presence of acetic anhydride, following the stoichiometry: RS(O)CHR'2 + Ac2O → RSC(OAc)R'2 + AcOH [8].

The mechanism proceeds through initial acylation of the sulfoxide oxygen by acetic anhydride to generate an acyloxysulfonium intermediate [9] [10]. Subsequently, acetate acts as a catalyst to induce elimination, producing a cationic-thial structure that undergoes nucleophilic attack by acetate to yield the final α-acetoxy-thioether product [8]. The intermediate thial electrophile demonstrates sufficient reactivity to be trapped by various nucleophiles, including neutral species such as aromatic rings with electron-donating groups [8].

Alternative activators beyond acetic anhydride have been successfully employed, including trifluoroacetic anhydride, trifluoromethanesulfonic anhydride, and thionyl chloride [8] [11]. Trifluoroacetic anhydride exhibits superior reactivity compared to acetic anhydride, enabling reactions to proceed at significantly lower temperatures while maintaining high product yields [11]. The use of Lewis acids such as titanium tetrachloride and tin tetrachloride allows the reaction to proceed at 0°C, providing enhanced control over reaction conditions [8].

ActivatorReaction TemperatureReaction TimeTypical Yield
Acetic anhydride130°C2 hours65-75%
Trifluoroacetic anhydride25°C5 minutes80-90%
Dichloroacetic anhydride25°C70 minutes70-80%

The dimethyl sulfoxide/acetic anhydride system enables direct methylthiomethylation of phenols and other nucleophilic substrates [12]. This methodology involves the formation of dimethyl sulfoxide enolate intermediates that subsequently react with electrophilic partners to introduce the methylthiomethyl functionality [13]. The reaction proceeds under mild conditions and demonstrates broad functional group tolerance, making it suitable for complex molecule synthesis [13].

Flow Chemistry Approaches

Epoxide Generation via Dimethyldioxirane Oxidation

Dimethyldioxirane oxidation represents a highly effective flow chemistry approach for epoxide generation, particularly suited for the synthesis of [(methylthio)methyl]oxirane derivatives [14] [15]. Dimethyldioxirane, derived from acetone, functions as a powerful selective oxidizing agent that converts alkenes to epoxides under mild conditions [15]. The reagent is prepared in situ from acetone and potassium peroxymonosulfate, typically in the form of Oxone, yielding dilute solutions suitable for continuous flow applications [15].

The preparation of dimethyldioxirane involves treatment of acetone with sodium hydrogen carbonate and Oxone in aqueous solution [14]. Flow chemistry implementations utilize custom-designed high-pressure reactors operating at elevated temperatures (typically 60°C) and pressures (5 bar) to achieve efficient mass transfer between the aqueous and organic phases [14]. The continuous flow process demonstrates significant advantages over batch methods, including enhanced reaction rates due to improved mass transfer and reduced safety concerns associated with handling unstable dioxirane species [16].

ParameterBatch ProcessFlow ProcessImprovement Factor
Reaction Time24-48 hours20 minutes72-144x
Selectivity75-85%>90%1.2x
Productivity0.5 g/day12 g/day24x

The mechanism of dimethyldioxirane oxidation proceeds through a concerted pathway involving direct oxygen transfer to the alkene double bond [17]. Computational studies reveal that the reaction follows either a dynamically concerted mechanism (time gap <60 fs) or a dynamically stepwise pathway (60-150 fs gap) depending on the solvent environment [17]. In acetone solution, approximately 90% of trajectories lead directly to the alcohol product, while gas-phase reactions predominantly result in separated radicals [17].

Flow chemistry implementations enable precise control over reaction conditions, including temperature, pressure, and residence time [14]. The continuous process typically employs PFA tubing reactors with inline mixing of reactant streams, followed by immediate quenching with sodium sulfite solution [14]. This approach minimizes decomposition of the unstable dioxirane intermediate while maximizing epoxide formation efficiency [16].

Continuous-Flow Aminolysis Optimization

Continuous-flow aminolysis represents an advanced synthetic methodology for accessing [(methylthio)methyl]oxirane derivatives through optimized reaction conditions and enhanced process control [18] [19]. This approach utilizes flow chemistry principles to achieve rapid, efficient transformations that would be challenging or impossible under conventional batch conditions [20]. The methodology particularly benefits from the ability to precisely control temperature, pressure, and residence time parameters [21].

Bayesian optimization has emerged as a powerful tool for continuous-flow aminolysis parameter optimization, enabling systematic exploration of multidimensional reaction spaces [18] [22]. This approach involves iterative experimental design guided by machine learning algorithms that predict optimal reaction conditions based on previous experimental results [23]. The methodology proves particularly valuable for reactions involving six or more continuous variables, including concentration, temperature, and residence time [23].

Optimization ParameterRangeOptimal ValueImpact on Yield
Temperature100-230°C200°CPrimary factor
Pressure10-50 bar50 barModerate influence
Residence Time5-30 minutes20 minutesSecondary factor
Concentration0.05-0.5 M0.1 MTertiary factor

High-pressure, high-temperature continuous flow reactors enable efficient aminolysis reactions that proceed with excellent conversion and selectivity [18] [19]. Custom-designed reactor systems accommodate the challenging reaction conditions required for direct aminolysis, including temperatures up to 200°C and pressures reaching 50 bar [18]. These conditions facilitate rapid reaction kinetics while minimizing side product formation [20].

The use of methanolic ammonia as a nitrogen source provides significant advantages over traditional aqueous ammonia or gaseous ammonia systems [18] [19]. This approach circumvents the limitations associated with aqueous systems while avoiding the hazards of handling pressurized ammonia gas [19]. The methodology demonstrates broad substrate scope, with seventeen different substrates successfully converted under optimized flow conditions [18].

Catalytic Systems and Reaction Kinetics

Crown Ether-Mediated Reactions

Crown ether-mediated reactions provide sophisticated catalytic systems for the synthesis of [(methylthio)methyl]oxirane derivatives through phase transfer catalysis and cation activation mechanisms [24] [25]. These macrocyclic ligands demonstrate exceptional ability to sequester metal cations while modulating the reactivity of associated anions, leading to enhanced reaction rates and improved selectivity [26] [27]. The crown ether cavity size determines the selectivity for specific cations, with 18-crown-6 showing high affinity for potassium ions, 15-crown-5 for sodium ions, and 12-crown-4 for lithium ions [24].

The catalytic mechanism involves complexation of the metal cation within the crown ether cavity, which effectively reduces the ion-pairing interaction between the cation and nucleophilic anion [25] [26]. This process enhances the nucleophilicity of the anion while maintaining it in close proximity to the reaction center through contact ion-pair formation rather than complete ion separation [26]. Recent theoretical studies suggest that crown ethers function as Lewis bases that neutralize the harmful Coulombic influence of counter-cations rather than generating truly "naked" anions [26].

Crown EtherOptimal CationBinding Constant (M⁻¹)Catalytic Efficiency
12-crown-4Lithium10⁴Moderate
15-crown-5Sodium10⁵High
18-crown-6Potassium10⁶Very High
21-crown-7Cesium10⁴Moderate

Crown ether nucleophilic catalysts represent an advanced class of bifunctional catalysts that combine metal chelation with nucleophilic activation [28]. These systems, based on 18-crown-6 scaffolds containing nucleophilic side-arms, demonstrate exceptional efficacy in promoting nucleophilic substitution reactions [28]. The design enables entropic advantages through intramolecular nucleophile delivery while maintaining the crown ether's ability to activate metal fluoride salts [28].

Phase transfer catalysis applications utilize crown ethers to facilitate reactions between ionic species in different phases [29] [25]. The crown ether complexes with the cation to form lipophilic species that can partition into organic solvents, carrying the associated anion into the organic phase where reaction occurs [25]. This mechanism proves particularly effective for nucleophilic fluorination reactions, where crown ether catalysts demonstrate rate enhancements of 10⁴ compared to uncatalyzed reactions [27].

Bismuth(III) Triflate-Catalyzed Pathways

Bismuth(III) triflate emerges as an economical and environmentally friendly catalyst for various transformations relevant to [(methylthio)methyl]oxirane synthesis [30] [31]. This Lewis acid catalyst demonstrates remarkable versatility in promoting Friedel-Crafts reactions, cyclization reactions, and other electrophilic transformations under mild conditions [32] [33]. The catalyst exhibits superior activity compared to other metal triflates, including gallium(III) and indium(III) systems, while offering the additional benefits of low cost and minimal toxicity [33] [34].

The catalytic mechanism of bismuth(III) triflate varies depending on the electrophilic reagent employed [33]. With acid anhydrides, the catalyst functions as a conventional Lewis acid, coordinating to the carbonyl oxygen to enhance electrophilicity [33]. However, with acid chlorides, bismuth(III) triflate acts as a procatalyst that transfers triflate groups to generate mixed anhydrides in situ, which serve as the actual electrophilic species [33]. This dual mechanism enables broad substrate compatibility and excellent functional group tolerance [30].

Reaction TypeCatalyst LoadingTemperatureReaction TimeTypical Yield
Friedel-Crafts acylation1-5 mol%25-80°C1-6 hours80-95%
Nazarov cyclization2-10 mol%60-120°C2-8 hours75-90%
Three-component coupling5-15 mol%80-100°C4-12 hours70-85%

Kinetic studies reveal that bismuth(III) triflate-catalyzed reactions often proceed through multi-step mechanisms involving catalyst-substrate coordination, electrophilic activation, and product release [35] [36]. The catalyst provides alternative reaction pathways with lower activation energies compared to uncatalyzed processes, resulting in significant rate enhancements [37] [38]. Temperature-dependent studies demonstrate that the intrinsic activation energy is substantially reduced in the presence of bismuth(III) triflate, enabling reactions to proceed under milder conditions [36].

XLogP3

0.6

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H350 (100%): May cause cancer [Danger Carcinogenicity];
H361 (100%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity]

Pictograms

Health Hazard Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant;Health Hazard

Other CAS

45378-62-9

Dates

Last modified: 08-15-2023

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